
Butyl 2,3-dihydroxypropyl sebacate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butyl 2,3-dihydroxypropyl sebacate typically involves the esterification of sebacic acid with butanol and 2,3-dihydroxypropyl alcohol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes using advanced reactors to optimize yield and purity. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, and the product is purified through distillation and crystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions
Butyl 2,3-dihydroxypropyl sebacate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Sebacic acid derivatives.
Reduction: Butyl 2,3-dihydroxypropyl alcohol.
Substitution: Various substituted esters and ethers.
Aplicaciones Científicas De Investigación
Butyl 2,3-dihydroxypropyl sebacate has a wide range of applications in scientific research:
Chemistry: Used as a plasticizer and a stabilizer in polymer chemistry.
Biology: Investigated for its potential as a biocompatible material in biomedical applications.
Medicine: Explored for its use in drug delivery systems due to its biocompatibility and biodegradability.
Industry: Utilized in the production of lubricants, adhesives, and coatings.
Mecanismo De Acción
The mechanism of action of butyl 2,3-dihydroxypropyl sebacate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with cellular membranes, enhancing their flexibility and permeability.
Pathways Involved: It may modulate signaling pathways related to cell adhesion and migration, making it useful in tissue engineering and regenerative medicine.
Comparación Con Compuestos Similares
Similar Compounds
- Butyl sebacate
- 2,3-Dihydroxypropyl sebacate
- Decanedioic acid esters
Uniqueness
Butyl 2,3-dihydroxypropyl sebacate stands out due to its dual hydroxyl groups, which provide additional sites for chemical modification and enhance its versatility in various applications. Its unique structure allows for improved biocompatibility and biodegradability compared to other similar compounds .
Propiedades
Número CAS |
94109-50-9 |
|---|---|
Fórmula molecular |
C17H32O6 |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
1-O-butyl 10-O-(2,3-dihydroxypropyl) decanedioate |
InChI |
InChI=1S/C17H32O6/c1-2-3-12-22-16(20)10-8-6-4-5-7-9-11-17(21)23-14-15(19)13-18/h15,18-19H,2-14H2,1H3 |
Clave InChI |
OFEWUYLHIHVRFQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)CCCCCCCCC(=O)OCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




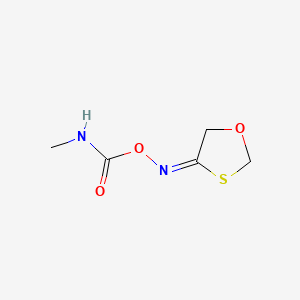
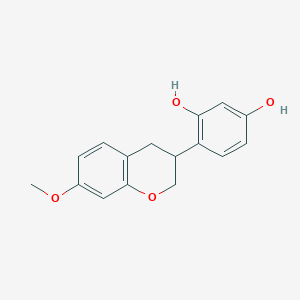
![Methyl 7-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12646810.png)

![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2R)-7-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]heptanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12646820.png)
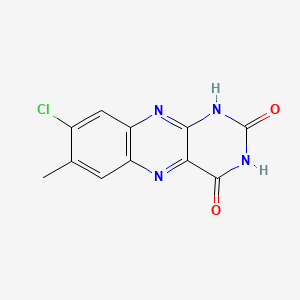
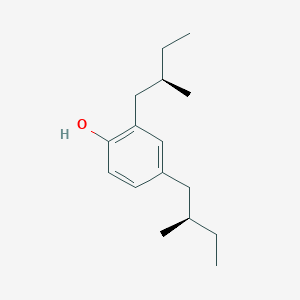

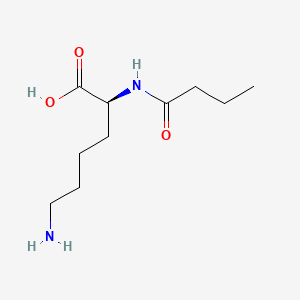
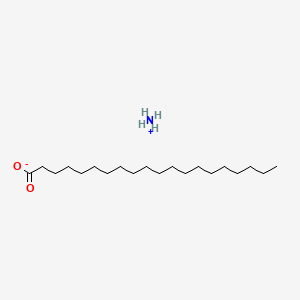

![N-[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]-5-methoxy-2,3-dihydro-1H-indol-6-amine](/img/structure/B12646869.png)
